molecular formula C9H13Cl2N3O B6207821 [(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride CAS No. 2694728-20-4

[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride

Cat. No.: B6207821
CAS No.: 2694728-20-4
M. Wt: 250.1
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Description

[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride is a compound that features both furan and imidazole moieties. Furan is a five-membered aromatic ring with one oxygen atom, while imidazole is a five-membered ring containing two nitrogen atoms. The combination of these two heterocyclic structures in a single molecule makes this compound interesting for various scientific applications.

Properties

CAS No.

2694728-20-4

Molecular Formula

C9H13Cl2N3O

Molecular Weight

250.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Formation of the imidazole ring: This can be synthesized by the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling of furan and imidazole moieties: The furan and imidazole rings are linked via a methylene bridge, which can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent.

    Formation of the dihydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: Both the furan and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Imidazolines and other reduced forms.

    Substitution: Various substituted furan and imidazole derivatives.

Scientific Research Applications

[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [(furan-2-yl)methyl][(1H-benzimidazol-2-yl)methyl]amine dihydrochloride: Similar structure but with a benzimidazole ring instead of an imidazole ring.

    [(furan-2-yl)methyl][(1H-pyrimidin-2-yl)methyl]amine dihydrochloride: Similar structure but with a pyrimidine ring instead of an imidazole ring.

Uniqueness

[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride is unique due to the combination of furan and imidazole rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

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